molecular formula C9H13NO B555900 D-Phenylalaninol CAS No. 5267-64-1

D-Phenylalaninol

Cat. No.: B555900
CAS No.: 5267-64-1
M. Wt: 151.21 g/mol
InChI Key: STVVMTBJNDTZBF-SECBINFHSA-N
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Description

D-Phenylalaninol ((R)-2-amino-3-phenylpropanol) is a chiral amino alcohol derived from D-Phenylalanine via reduction of its carboxylic acid group to a hydroxyl group. Its molecular formula is C₉H₁₃NO (molecular weight: 151.21 g/mol), and it is identified by CAS number 5267-64-1 . It is widely used in pharmaceutical synthesis, particularly as a key intermediate in the production of solriamfetol, a dopamine/norepinephrine reuptake inhibitor (DNRI) for treating excessive daytime sleepiness . Its stereochemistry (R-configuration) plays a critical role in its biological activity and interactions in synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Phenylalaninol can be synthesized through several methods. One common approach involves the reduction of D-phenylalanine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through enzymatic processes. One efficient method involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This process is carried out in a recirculating packed-bed reactor, achieving high optical purity and productivity .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalaninol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Applications

1. Pain Management and Analgesic Properties
D-Phenylalaninol has been investigated for its analgesic properties. Research suggests that it may play a role in treating chronic pain conditions. A study indicated that D-phenylalanine could be utilized as an adjunct therapy for pain relief, although the efficacy remains debated within the academic community .

2. Central Nervous System Disorders
Compounds related to this compound have shown promise in treating central nervous system disorders. For example, patents have been filed for O-carbamoyl-D-phenylalaninol derivatives as effective therapeutics for epilepsy and muscle spasticity . These compounds potentially modulate neurotransmitter activity, providing therapeutic benefits in conditions like epilepsy.

3. Diabetes Management
this compound is also involved in the synthesis of nateglinide, a medication used to manage type 2 diabetes. The compound acts as an intermediate in the production of this drug, which helps regulate blood sugar levels by stimulating insulin secretion .

Biochemical Applications

1. Enantioselective Sensors
this compound has been utilized in developing chiral sensors for detecting amino acids. A study demonstrated that D-phenylalanine could induce significant changes in the aggregation state of chiral perylene bisimide derivatives, leading to the development of a fluorescence sensor with a detection limit of 64.2 nM . This application highlights the compound's potential in analytical chemistry.

2. Modulation of Amyloid Formation
Recent research indicates that D-phenylalanine can inhibit the self-assembly of L-phenylalanine into amyloid fibrils, which are associated with various neurodegenerative diseases . By preventing fibril formation, D-phenylalanine may provide a therapeutic strategy against conditions like phenylketonuria.

Case Studies and Research Findings

Study Application Findings
Russell & McCarty (2000)Pain ManagementSuggested use as an adjunct therapy for chronic pain relief.
Breuer et al. (2004)Antibiotic SynthesisD-phenylalanine used as an intermediate for β-lactam antibiotics.
Tentolouris et al. (2008)Diabetes TreatmentInvolved in the synthesis of nateglinide for type 2 diabetes management.
Draper et al. (2019)Chiral SensorsDeveloped a fluorescence sensor with a detection limit of 64.2 nM for D-phenylalanine detection.
Loder et al. (2020)Amyloid InhibitionDemonstrated that D-phenylalanine prevents L-phenylalanine fibril formation, potentially useful in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of D-Phenylalaninol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It acts on enzymes involved in the metabolism of phenylalanine and endorphins.

    Pathways Involved: The compound inhibits the breakdown of endorphins by targeting enzymes such as enkephalinase, leading to increased levels of endorphins in the body.

Comparison with Similar Compounds

Enantiomeric Comparison: D- vs. L-Phenylalaninol

The enantiomeric pair D- and L-Phenylalaninol exhibit distinct physicochemical and biological behaviors:

Property D-Phenylalaninol L-Phenylalaninol
Fluorescence Recognition Quenches fluorescence in AD⊂PWP[5] assembly (2.7× intensity decrease) No significant fluorescence change
Metabolic Stability Resists oxidation to D-Phenylalanine derivatives L-form oxidizes to L-Phenylalanine (~10% conversion)
API Impurity Formation Reacts with phosgene/ammonia to form dicarbonimidic diamides (imp.4, imp.6) Likely distinct impurity profile (not documented in evidence)

This compound’s R-configuration enables specific π-π interactions in chiral recognition systems, while the L-form lacks this capability . Metabolic stability differences highlight its suitability for prolonged therapeutic applications .

Comparison with Other D-Amino Alcohols

This compound belongs to a broader class of D-amino alcohols (e.g., D-Alaninol, D-Valinol) used in peptide synthesis and chiral building blocks. Key distinctions include:

Compound Molecular Formula Key Applications Unique Reactivity
This compound C₉H₁₃NO Solriamfetol synthesis, chiral probes Forms API impurities via phosgene
D-Valinol C₅H₁₃NO Asymmetric catalysis Lower steric hindrance
D-Prolinol C₅H₁₁NO Organocatalysis Cyclic structure enhances rigidity

This compound’s phenyl group enhances aromatic interactions in host-guest systems, unlike smaller D-amino alcohols .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups CAS Number Key Use
This compound C₉H₁₃NO Amino, hydroxyl, phenyl 5267-64-1 Solriamfetol API
L-Phenylalaninol C₉H₁₃NO Amino, hydroxyl, phenyl N/A Chiral studies
D-Phenylalanine C₉H₁₁NO₂ Amino, carboxyl, phenyl 63-91-2 Supplement

Biological Activity

D-Phenylalaninol, an enantiomer of phenylalanine, has garnered attention for its diverse biological activities, particularly in neuropharmacology and metabolic regulation. This article explores its mechanisms of action, therapeutic implications, and relevant case studies that highlight its significance in various biological contexts.

Overview of this compound

This compound is primarily recognized as a non-proteinogenic amino acid derivative of phenylalanine. It has been studied for its potential roles in modulating neurotransmitter systems and influencing metabolic pathways. The compound’s structural similarity to L-phenylalanine allows it to interact with various biological targets, including receptors and enzymes.

  • Inhibition of Enkephalinase : this compound acts as an inhibitor of enkephalinase, an enzyme responsible for the breakdown of enkephalins, which are endogenous opioids. By inhibiting this enzyme, this compound can increase levels of enkephalins in the brain, potentially enhancing analgesic effects and improving mood states .
  • Dopaminergic Modulation : Research indicates that this compound may influence dopamine release and stabilization within the brain's reward circuitry. Its combination with other compounds like N-acetyl-L-cysteine (NAC) has been proposed to synergistically enhance dopamine homeostasis, which is crucial for treating conditions related to reward deficiency syndrome .
  • Amyloid Formation Inhibition : Studies have shown that this compound can inhibit the self-assembly of L-phenylalanine into amyloid fibrils, which are implicated in neurodegenerative diseases such as phenylketonuria (PKU). This property suggests its potential therapeutic utility in preventing amyloid-related toxicity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Findings Mechanism
Study 1 Increased enkephalins in C57/blk mice after 18 days of administrationInhibition of enkephalinase
Study 2 Prevented L-phenylalanine from forming amyloid fibrilsModulation of protein aggregation
Study 3 Induced insulin resistance in mice when supplemented with phenylalanine-rich dietImpairment of insulin signaling

Case Studies

  • Pain Management : In a study involving rats, this compound was shown to significantly elevate nociceptive thresholds when combined with acetylsalicylic acid. This effect was naloxone-reversible, indicating an opioid-mediated mechanism .
  • Alcohol Consumption Reduction : Another research effort demonstrated that the administration of this compound led to decreased alcohol consumption in genetically predisposed mice. This effect was attributed to increased endorphin levels in the brain, suggesting a potential application in treating alcohol use disorders .
  • Metabolic Regulation : A recent investigation into the effects of phenylalanine-rich diets on C57BL/6J mice revealed that elevated phenylalanine levels could induce type 2 diabetes (T2D) symptoms through insulin resistance mechanisms. Here, this compound's role as a modulator could be pivotal in understanding metabolic dysregulation linked to amino acid imbalances .

Properties

IUPAC Name

(2R)-2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316779
Record name D-Phenylalaninol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-64-1
Record name D-Phenylalaninol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalaninol, D-
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Record name D-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-amino-3-phenylpropanol
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Record name PHENYLALANINOL, D-
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Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
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Reaction Step Two
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Reaction Step Three
Quantity
0.78 L
Type
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Reaction Step Four
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4 L
Type
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Reaction Step Five
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0.75 L
Type
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Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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